1-(2-Bromoethoxy)-4-iodo-2-methylbenzene is an organic compound characterized by its unique structure, which includes a bromine atom, an iodine atom, and an ethoxy group attached to a methyl-substituted benzene ring. This compound is part of a larger family of halogenated aromatic compounds, which are often utilized in various chemical syntheses and biological studies. The presence of both bromine and iodine in the molecule enhances its reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of 1-(2-Bromoethoxy)-4-iodo-2-methylbenzene can be achieved through several methods:
1-(2-Bromoethoxy)-4-iodo-2-methylbenzene has potential applications in:
Interaction studies involving 1-(2-Bromoethoxy)-4-iodo-2-methylbenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the mechanisms of substitution reactions and provide insights into how modifications to the compound's structure affect its reactivity and biological properties.
Several compounds share structural similarities with 1-(2-Bromoethoxy)-4-iodo-2-methylbenzene. Here are a few notable examples:
| Compound Name | Structure Features | Similarity Score |
|---|---|---|
| 1-Bromo-4-iodo-2-methylbenzene | Bromine and iodine on a methyl-substituted benzene | 0.85 |
| 2-Bromo-4-iodo-1-methylbenzene | Similar halogenation pattern but different positions | 0.88 |
| 4-Bromo-2-iodo-1-methylbenzene | Different substitution pattern on the benzene ring | 0.88 |
| 1-Bromo-2-iodo-3-methylbenzene | Variation in methyl group positioning | 0.83 |
These compounds exhibit unique reactivity patterns due to variations in their substitution patterns, which influence their chemical behavior and potential applications.
The molecular formula C₉H₁₀BrIO confirms a benzene core substituted at positions 1, 2, and 4 with a 2-bromoethoxy group, methyl group, and iodine atom, respectively. The spatial arrangement creates a 1,2,4-trisubstituted pattern, where steric and electronic interactions between substituents significantly influence molecular behavior. Key bond lengths inferred from analogous compounds include:
The methyl group at position 2 introduces steric hindrance near the bromoethoxy chain, potentially restricting rotational freedom.
Substituent position critically modulates physicochemical properties:
| Property | 1,2,4-Substituted (Target) | Para-Substituted | Ortho-Substituted |
|---|---|---|---|
| Symmetry | Low (C₁) | High (C₂ᵥ) | Moderate (Cₛ) |
| Dipole Moment | ~3.2 D (estimated) | ~2.8 D | ~3.5 D |
| Melting Point | Not reported | Higher (para symmetry) | Lower (steric disorder) |
The target compound’s 1,2,4-substitution disrupts symmetry, reducing crystallinity compared to para derivatives while enhancing solubility relative to ortho analogs.
The 2-bromoethoxy group (-OCH₂CH₂Br) exhibits restricted rotation about the C-O bond due to:
Computational models of analogous ethoxy systems suggest two dominant rotamers:
Substituent electronic contributions were analyzed via Hammett parameters (σ):
| Substituent | σ (Para) | σ (Meta) | Effect on Ring Electron Density |
|---|---|---|---|
| -I | +0.18 | +0.15 | Electron-withdrawing (inductive) |
| -CH₃ | -0.17 | -0.07 | Electron-donating (hyperconjugation) |
| -OCH₂CH₂Br | +0.25* | – | Net electron-withdrawing* |
*Estimated from analogous alkoxy groups.
The iodo group deactivates the ring via inductive withdrawal, while the methyl group donates electrons. The bromoethoxy moiety exerts a net electron-withdrawing effect due to Br’s electronegativity outweighing oxygen’s resonance donation. This creates localized electron deficiency at positions 3 and 5, directing electrophilic attack to position 6 (if sterically accessible).